

Technical Guide: Identification of N6-(2-hydroxyethyl)adenosine in Fungal Extracts

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Compound of Interest

Compound Name: *n6-(2-Hydroxyethyl)adenosine*

Cat. No.: *B10857582*

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Introduction

N6-(2-hydroxyethyl)adenosine (N6-heA) is a modified purine nucleoside analog found in various fungal species, notably within the *Cordyceps* genus.^{[1][2]} This compound has garnered significant interest in the scientific and pharmaceutical communities due to its diverse pharmacological activities. Research has demonstrated its potential as an anti-inflammatory, antioxidant, anti-tumor, and neuroprotective agent.^{[2][3]} The primary mechanism of its anti-inflammatory effects is attributed to the inhibition of the NF- κ B and TGF- β 1/Smad signaling pathways.^{[4][5]} This technical guide provides a comprehensive overview of the methodologies for extracting, purifying, identifying, and quantifying N6-heA from fungal extracts, along with insights into its biological signaling pathways.

Data Presentation

The concentration of **N6-(2-hydroxyethyl)adenosine** can vary significantly among different fungal species and even between different strains and culture conditions. The following table summarizes reported concentrations of N6-heA in various fungi.

Fungal Species	Sample Type	N6-heA Concentration (mg/g dry weight)	Reference
Cordyceps chanhua	Mycelia	0.836 ± 0.030	[6]
Cordyceps cicadae	Mycelia	1.5	[7]
Cordyceps cicadae	Mycelia Extract (CC-M2)	1.07 ± 0.04	[1]
Beauveria bassiana (Strain 351)	Mycelia	0.8483 ± 0.0439	[2]
Beauveria bassiana (Strain 627)	Mycelia	0.0089 ± 0.0000	[2]
Beauveria bassiana (CGMCC 3.3575)	Mycelia	0.2673 ± 0.0009	[2]

Experimental Protocols

This section details the methodologies for the extraction, purification, and identification of **N6-(2-hydroxyethyl)adenosine** from fungal sources.

Optimized Ultrasonic-Assisted Extraction of N6-heA from Cordyceps chanhua

This protocol is based on the optimized conditions reported for Cordyceps chanhua.[6]

a. Materials and Reagents:

- Dried and powdered fungal mycelia
- Ultrapure water
- Ultrasonic bath
- Water bath

- Centrifuge
- Filter paper (0.45 μm)

b. Protocol:

- Weigh a known amount of dried fungal powder.
- Add ultrapure water as the solvent with a liquid-to-material ratio of 118:1 (mL:g).
- Place the mixture in an ultrasonic bath for 25 minutes.
- Transfer the mixture to a water bath set at 24°C for 3.8 hours.
- Centrifuge the extract to pellet the solid material.
- Filter the supernatant through a 0.45 μm filter to obtain the crude extract.

Multi-Step Purification of N6-heA

The following is a synthesized protocol for the purification of N6-heA from the crude extract, based on methods described in the literature.[\[6\]](#)[\[8\]](#)

a. Macroporous Resin Chromatography (Initial Cleanup):

- Load the crude extract onto a pre-equilibrated macroporous resin column (e.g., AB-8).
- Wash the column with water to remove highly polar impurities.
- Elute the column with a gradient of ethanol in water (e.g., 10%, 30%, 50%, 70% ethanol).
- Collect fractions and analyze for the presence of N6-heA using analytical HPLC.
- Pool the fractions containing N6-heA.

b. Acidic Alumina Chromatography:

- Concentrate the pooled fractions from the previous step.

- Load the concentrated sample onto an acidic alumina column.
- Elute with a suitable solvent system, collecting fractions.
- Monitor the fractions by analytical HPLC and pool the N6-heA containing fractions.

c. Sephadex LH-20 Chromatography:

- Swell the Sephadex LH-20 resin in the desired mobile phase (e.g., methanol or an aqueous buffer) for at least 3 hours.
- Pack the column with the swollen resin.
- Equilibrate the column with the mobile phase.
- Load the concentrated N6-heA fractions onto the column.
- Elute with the mobile phase and collect fractions.
- Analyze fractions by analytical HPLC and pool the purified N6-heA fractions.

d. Semi-Preparative High-Performance Liquid Chromatography (SP-HPLC):

- Concentrate the purified fractions.
- Inject the sample into a semi-preparative HPLC system.
- Column: C18 semi-preparative column.
- Mobile Phase: A gradient of methanol or acetonitrile in water is typically used.
- Flow Rate: Adjust according to the column dimensions.
- Detection: UV detector at 260 nm.
- Collect the peak corresponding to the retention time of N6-heA.
- Lyophilize the collected fraction to obtain pure N6-heA.

Analytical Identification and Quantification

a. High-Performance Liquid Chromatography (HPLC):

- Column: C18 analytical column (e.g., 250 x 4.6 mm, 5 μ m).[7]
- Mobile Phase: Isocratic or gradient elution with acetonitrile and water (containing 0.1% acetic acid) is common. A typical mobile phase is 5:95 (v/v) acetonitrile:water with 0.1% acetic acid. [2]
- Flow Rate: 1.0 mL/min.[2]
- Detection: UV at 260 nm.[2]
- Quantification: Based on a standard curve generated with a pure N6-heA standard.

b. Mass Spectrometry (MS):

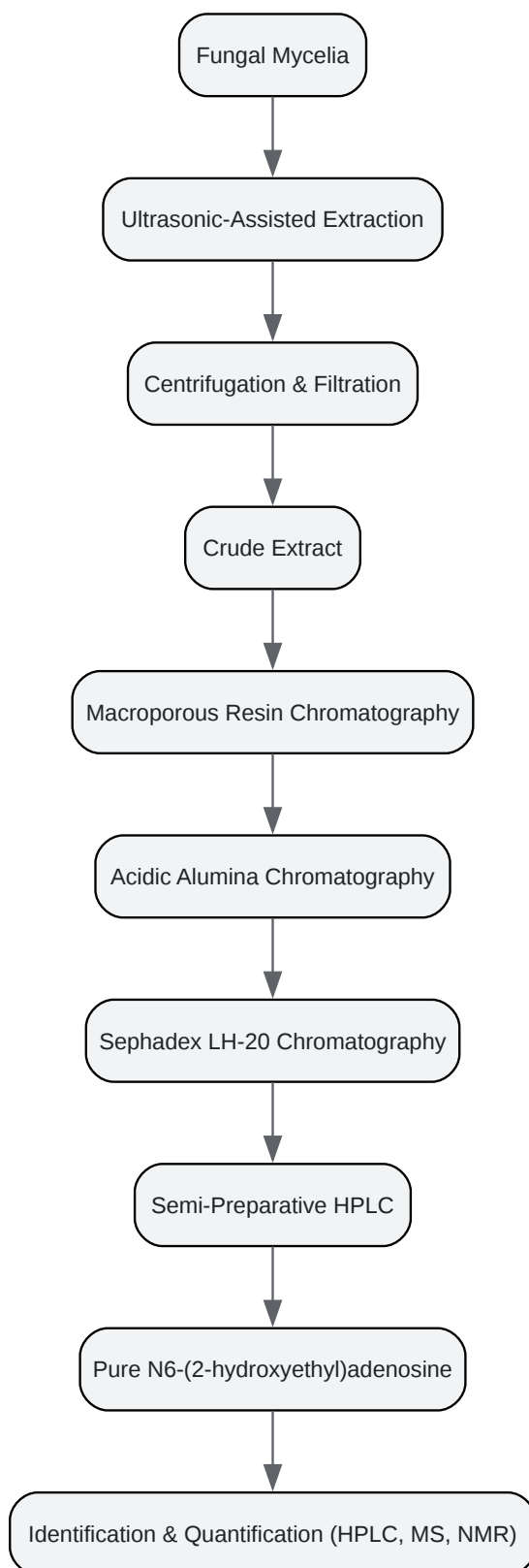
- Ionization Mode: Electrospray Ionization (ESI) in positive mode.
- Expected Ion: $[M+H]^+$ at m/z 312.1, corresponding to the molecular formula $C_{12}H_{17}N_5O_5$. [2]

c. Nuclear Magnetic Resonance (NMR) Spectroscopy:

- Structural confirmation can be achieved by comparing the 1H and ^{13}C NMR spectra of the isolated compound with published data.

Mandatory Visualizations

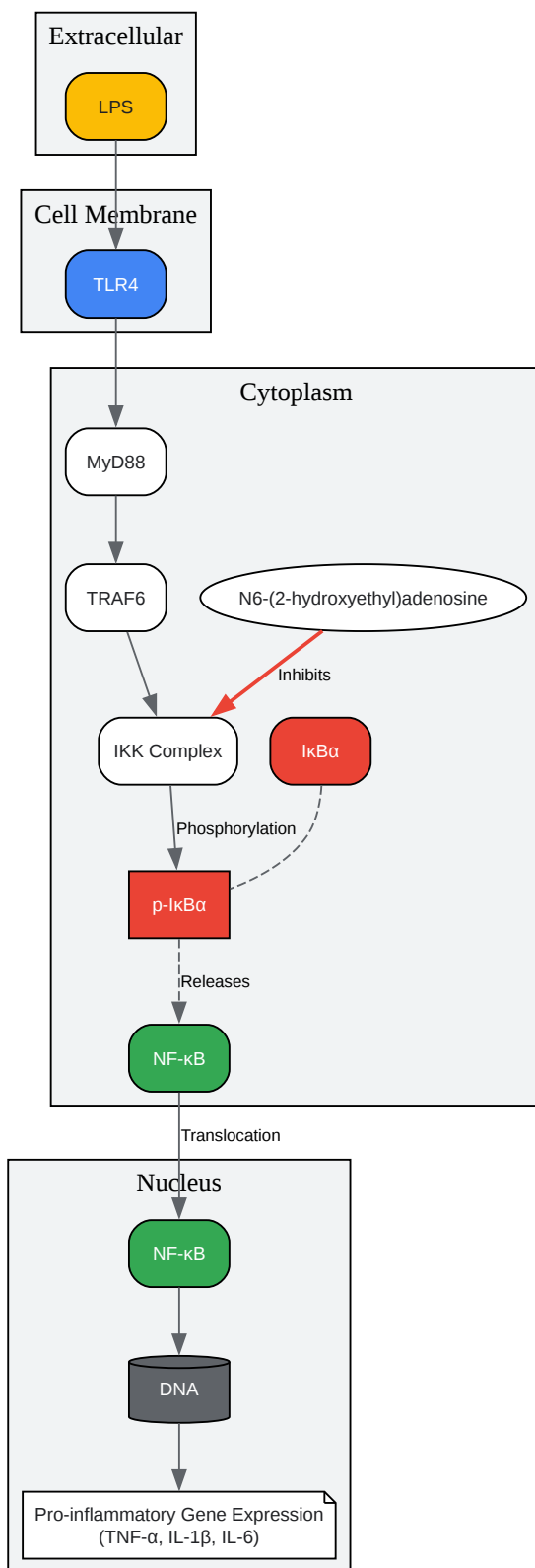
Experimental Workflow



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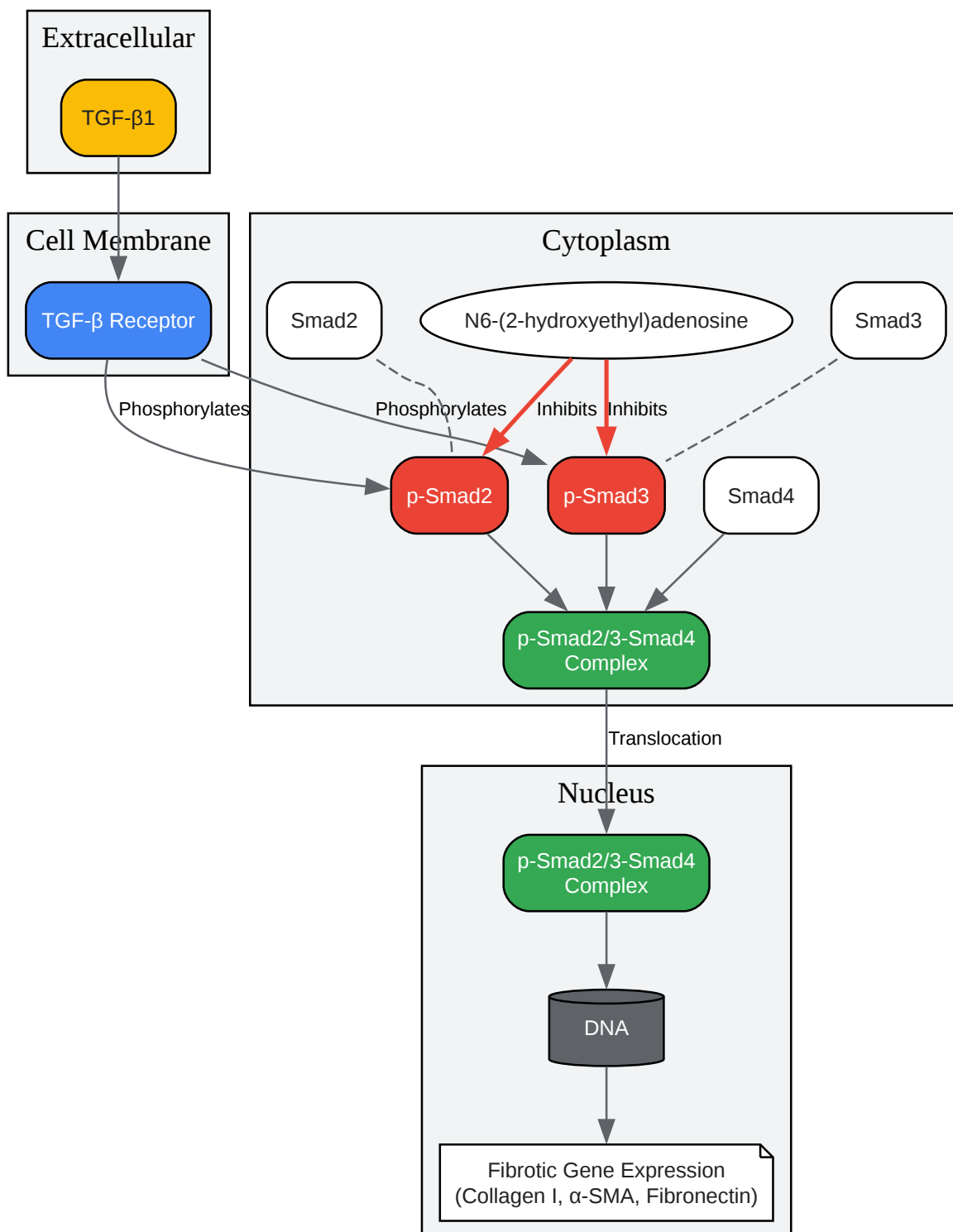
Caption: Workflow for the extraction and identification of N6-heA.

Signaling Pathways



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Caption: Inhibition of the NF-κB signaling pathway by N6-heA.



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Caption: Inhibition of the TGF- β 1/Smad signaling pathway by N6-heA.

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